1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Overview
Description
1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Effects in Hydrolysis
Research by Kalyanam and Likhate (1987) revealed the sensitivity of the carbonyl-assisted intramolecular hydrolysis of 4-chloro-1-(4′-hydroxyphenyl)butan-1-one to the substitutional pattern on the phenyl ring and the number of methylene groups between the carbonyl carbon and the chlorine (Kalyanam & Likhate, 1987).
Electrocatalytic Hydrogenation
Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, leading to the formation of 4-(4-hydroxyphenyl)butan-2-one and a minor amount of the corresponding secondary alcohol (Bryan & Grimshaw, 1997).
Crystallographic Structure Analysis
Shi and Jiang (1999) disclosed the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, providing detailed insights into its spatial arrangement (Shi & Jiang, 1999).
Phenol Oxidation and Derivatives Formation
Schofield, Ward, and Choudhury (1971) reported on the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone, leading to a mixture of benzofuran derivatives (Schofield, Ward, & Choudhury, 1971).
Boronation and Structural Studies
Arcus, Main, and Nicholson (1993) explored the ortho-directed electrophilic boronation of a benzyl ketone, leading to the formation of complex boron heterocycles and their structural determination (Arcus, Main, & Nicholson, 1993).
One-Pot Synthesis Methods
Han et al. (2016) developed a new method for the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions (Han et al., 2016).
Metabolism Studies
Sporstøl and Scheline (1982) conducted metabolism studies of 4-(4-hydroxyphenyl)butan-2-one in various species, revealing the prominence of raspberry ketone and its corresponding carbinol as metabolites (Sporstøl & Scheline, 1982).
Glucosides in Raspberry Fruit
Pabst et al. (1990) isolated and identified glucosides of 4-(4′-hydroxyphenyl)butan-2-one from raspberry fruit, expanding the understanding of natural compound derivatives (Pabst et al., 1990).
Tautomeric Properties
Mahmudov et al. (2011) studied the structural, tautomeric, and acid-base properties of azoderivatives of butane-1,3-dione, contributing to the knowledge of the compound's behavior in different environments (Mahmudov et al., 2011).
FXR Antagonist Research
Song et al. (2015) discovered and studied the structure-activity relationship of 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives as novel farnesoid X receptor (FXR) antagonists (Song et al., 2015).
Fragrance Compound Synthesis
Kuznetsov et al. (2015) synthesized fragrant 3,6-diazahomoadamantan-9-ones from 4-phenylbutan-2-one and its derivatives, demonstrating its application in fragrance chemistry (Kuznetsov et al., 2015).
Mechanism of Action
Target of Action
It is known to be an intermediate in synthesizing (2,3-dichloro-4-butyrylphenoxy)acetic acid , which could suggest potential targets related to the action of this derivative compound.
Mode of Action
As an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , it may share similar interaction mechanisms with its targets
Biochemical Pathways
Given its role as an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , it may potentially influence the same or related biochemical pathways.
Result of Action
As an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , its effects may be related to the actions of this derivative compound.
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in synthesizing (2,3-Dichloro-4-butyrylphenoxy)acetic Acid
Cellular Effects
It is known to be an impurity of Ethacrynic acid , which is a diuretic used to treat high blood pressure and swelling caused by congestive heart failure, liver failure, and kidney failure .
Molecular Mechanism
It is known to be involved in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid
Metabolic Pathways
It is known to be an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid
Properties
IUPAC Name |
1-(2,3-dichloro-4-hydroxyphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAKITVQDPSLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555903 | |
Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-46-1 | |
Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2350-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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